N-cyclopropyl-2-(4-(8-methoxy-2-oxo-2H-chromene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide
CAS No.: 1396749-06-6
Cat. No.: VC5198497
Molecular Formula: C22H18N6O5
Molecular Weight: 446.423
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1396749-06-6 |
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Molecular Formula | C22H18N6O5 |
Molecular Weight | 446.423 |
IUPAC Name | N-cyclopropyl-2-[4-[(8-methoxy-2-oxochromene-3-carbonyl)amino]phenyl]tetrazole-5-carboxamide |
Standard InChI | InChI=1S/C22H18N6O5/c1-32-17-4-2-3-12-11-16(22(31)33-18(12)17)20(29)23-14-7-9-15(10-8-14)28-26-19(25-27-28)21(30)24-13-5-6-13/h2-4,7-11,13H,5-6H2,1H3,(H,23,29)(H,24,30) |
Standard InChI Key | PLKSDDIDUUVWCR-UHFFFAOYSA-N |
SMILES | COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)NC5CC5 |
Introduction
N-cyclopropyl-2-(4-(8-methoxy-2-oxo-2H-chromene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound with a molecular weight of approximately 446.4 g/mol and a molecular formula of C22H18N6O5 . This compound combines a cyclopropyl group with a tetrazole ring and a coumarin-derived moiety, which suggests potential bioactivity and applications in medicinal chemistry.
Structural Features
The compound features a unique combination of structural elements:
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Cyclopropyl Group: Known for its stability and reactivity, the cyclopropyl group is attached to the tetrazole ring.
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Tetrazole Ring: This five-membered ring is known for its stability and is often used in drug design due to its ability to mimic carboxylic acids.
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Coumarin Moiety: Derived from 8-methoxy-2-oxo-2H-chromene-3-carboxamide, this part of the molecule contributes to potential biological activities such as anticoagulant and anticancer properties, which are common among coumarin derivatives .
Biological Activities and Potential Applications
While specific biological activities of this compound are not extensively documented, its structural components suggest potential applications:
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Anticancer Activity: Coumarin derivatives are known for their anticancer properties, which could be enhanced by the tetrazole ring .
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Anticoagulant Activity: Similar to other coumarin derivatives, this compound might exhibit anticoagulant effects .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity | Uniqueness |
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N-cyclopropyl-2-(4-(8-methoxy-2-oxo-2H-chromene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide | Cyclopropyl, Tetrazole, Coumarin Moiety | Potential Anticancer/Anticoagulant | Tetrazole Ring with Coumarin Moiety |
N-cyclopropyl-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide | Cyclopropyl, Phenoxy Linkage, Coumarin Moiety | Promising Bioactivity | Cyclopropyl with Phenoxy Linkage |
7-Hydroxycoumarin Derivatives | Hydroxycoumarin Core | Antimicrobial, Anticancer | Hydroxy Substitution on Coumarin |
Future Research Directions
Given the limited information available on N-cyclopropyl-2-(4-(8-methoxy-2-oxo-2H-chromene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide, future studies should focus on:
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In Vitro and In Vivo Biological Activity Assessments: To determine its efficacy and safety.
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Molecular Docking Studies: To understand its interaction with potential biological targets.
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Synthetic Optimization: To improve yield and purity in synthesis processes.
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